molecular formula C22H14BrClN2O3S B14109799 7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14109799
M. Wt: 501.8 g/mol
InChI Key: VFXJZAUQOSDJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a chlorophenyl group, a dimethylthiazolyl group, and a dihydrochromenopyrrole core. Its intricate molecular architecture makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl and 4,5-dimethyl-1,3-thiazol-2-yl derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the dihydrochromenopyrrole core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated, chlorinated, and thiazolyl-substituted dihydrochromenopyrroles. Examples include:

  • 7-Bromo-1-(4-fluorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-Bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H14BrClN2O3S

Molecular Weight

501.8 g/mol

IUPAC Name

7-bromo-1-(4-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14BrClN2O3S/c1-10-11(2)30-22(25-10)26-18(12-3-6-14(24)7-4-12)17-19(27)15-9-13(23)5-8-16(15)29-20(17)21(26)28/h3-9,18H,1-2H3

InChI Key

VFXJZAUQOSDJIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.